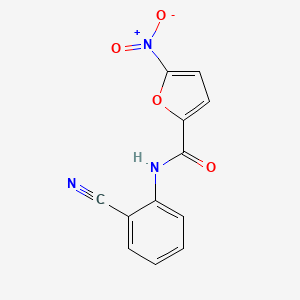
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 3.68, and it has a polar surface area of 70 Ų .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its molar refractivity is 80.0±0.3 cm³, and it has a polarizability of 31.7±0.5 10^-24 cm³ . The surface tension is 60.2±3.0 dyne/cm, and the molar volume is 205.6±3.0 cm³ .Scientific Research Applications
Antitumor Properties
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and its analogs have been extensively studied for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles, including similar compounds, have shown potent cytotoxicity in vitro against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. These compounds induce and are metabolized by cytochrome P450 CYP1A1, crucial for their antitumor specificity. Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome limitations posed by drug lipophilicity, showing significant potential for clinical evaluation due to their manageable toxic side effects and ability to retard the growth of breast and ovarian xenograft tumors in preclinical models (Hutchinson et al., 2001), (Bradshaw et al., 2002).
Fluorescent Sensors for Metal Ions
Compounds based on benzimidazole/benzothiazole structures, related to this compound, have been designed and synthesized as fluorescent sensors. These sensors show large Stokes shift and time-resolved laser-induced fluorescence measurements reveal their excited state dynamics. They demonstrate good sensitivity and selectivity for detecting Al3+/Zn2+ ions, making them valuable tools for chemical sensing applications (Suman et al., 2019).
Antimicrobial Activity
Fluoro substituted sulphonamide benzothiazoles, including structures similar to this compound, have been synthesized and screened for antimicrobial activity. These compounds demonstrate a wide range of biodynamic properties, indicating their potential as potent biodynamic agents. Their synthesis and evaluation highlight the significance of fluorine atoms in enhancing antimicrobial activity (Jagtap et al., 2010).
Applications in Molecular Imaging
Fluorinated benzamide analogs have been explored as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The fluorine-18 labeling of these compounds, including this compound analogs, allows for high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging applications (Tu et al., 2007).
Properties
IUPAC Name |
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKFVJKYUGIQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)
![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)






![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)
